3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is a synthetic organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a benzothiophene ring with a thione group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of ethyl benzoyl acetate with anhydrous potassium carbonate and a catalytic amount of tetrabutylammonium bromide in the presence of carbon disulfide. The mixture is stirred at room temperature, followed by the addition of methyl iodide and further stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.
Scientific Research Applications
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific proteins or enzymes: This can alter their activity and lead to changes in cellular processes.
Modulating signaling pathways: This can affect cell growth, differentiation, and apoptosis.
Generating reactive oxygen species (ROS): This can induce oxidative stress and damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(4-chlorophenyl)propionic acid
- 2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT)
- 3,3-Bis(4-chlorophenyl)-1-propene
Uniqueness
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
93702-98-8 |
---|---|
Molecular Formula |
C20H12Cl2S2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)-2-benzothiophene-1-thione |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12H |
InChI Key |
OTJJSPSKEISBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)SC2(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.